Dilithium glycerophosphate

Descripción general

Descripción

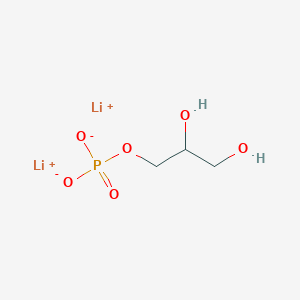

Dilithium glycerophosphate is a chemical compound with the molecular formula C₃H₇Li₂O₆P. It is a lithium salt of glycerophosphoric acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two lithium ions, a glycerol backbone, and a phosphate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dilithium glycerophosphate can be synthesized through the reaction of glycerophosphoric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of glycerophosphoric acid by lithium hydroxide, resulting in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is produced by reacting glycerol with phosphoric acid to form glycerophosphoric acid, which is then neutralized with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The resulting solution is then concentrated and crystallized to obtain pure this compound.

Análisis De Reacciones Químicas

Types of Reactions: Dilithium glycerophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lithium phosphate and other oxidation products.

Reduction: It can be reduced under specific conditions to yield glycerol and lithium phosphate.

Substitution: The lithium ions in this compound can be substituted with other cations in exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Cation exchange resins or solutions of other metal salts can facilitate substitution reactions.

Major Products Formed:

Oxidation: Lithium phosphate and oxidized glycerol derivatives.

Reduction: Glycerol and lithium phosphate.

Substitution: Various metal glycerophosphates depending on the substituting cation.

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Reactions : Dilithium glycerophosphate serves as a reagent in various chemical reactions, facilitating the synthesis of other lithium compounds.

- Precursor for Lithium Compounds : Its role as a precursor is critical in developing lithium-based materials used in batteries and other applications.

Biology

- Cellular Processes : The compound is studied for its potential influence on cellular signaling pathways. Lithium ions released from this compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3), which is crucial for mood regulation and neuroprotection .

- Impact on Neurodegenerative Diseases : Research indicates that lithium can ameliorate symptoms in models of neurodegenerative diseases, such as Niemann-Pick C1 disease, by reducing neuroinflammation and promoting neuronal survival .

Medicine

- Therapeutic Effects : this compound is investigated for its potential in treating mood disorders and neurodegenerative diseases. Studies have shown that lithium treatment can significantly increase serine phosphorylation of GSK-3β in human peripheral blood mononuclear cells, indicating its therapeutic relevance .

- Bone Regeneration : The compound has been associated with enhanced osteogenesis, particularly when used in conjunction with calcium phosphate cement in bone repair applications. This effect is mediated through the activation of the Wnt/β-catenin signaling pathway, promoting osteoblast proliferation and differentiation .

Case Study 1: Lithium and GSK-3 Inhibition

A study demonstrated that lithium treatment leads to increased phosphorylation of GSK-3β in human cells, supporting its role as a therapeutic target for mood stabilization. This finding emphasizes the biochemical mechanism through which this compound may exert its effects on mood disorders .

Case Study 2: Neuroprotective Effects in Mouse Models

In experiments with Niemann-Pick C1 mouse models, lithium treatment improved ataxia symptoms and extended survival rates. Histological analyses revealed reduced cerebellar atrophy and inflammation, suggesting that this compound could be beneficial in managing neurodegenerative conditions .

Case Study 3: Bone Healing Enhancement

Pilot studies indicated that lithium-doped calcium phosphate cement accelerates bone regeneration by activating the Wnt/β-catenin pathway. This application highlights the potential for this compound in orthopedic medicine, particularly for patients with osteoporosis or fractures .

Mecanismo De Acción

The mechanism of action of dilithium glycerophosphate involves the release of lithium ions, which can interact with various molecular targets and pathways. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMP), which play crucial roles in cellular signaling and metabolism. By modulating these enzymes, this compound can influence various physiological processes, including mood regulation and neuroprotection.

Comparación Con Compuestos Similares

Lithium carbonate: Commonly used in the treatment of bipolar disorder.

Lithium citrate: Another lithium salt with similar therapeutic applications.

Lithium orotate: Studied for its potential neuroprotective effects.

Comparison: Dilithium glycerophosphate is unique due to its glycerol backbone and phosphate group, which may confer distinct biochemical properties compared to other lithium salts

Actividad Biológica

Dilithium glycerophosphate (DLGP) is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a lithium salt of glycerophosphoric acid. Its structure can be represented as follows:

This compound is known for its role in cellular metabolism, particularly in energy production and signaling pathways.

-

Calcium Signaling Modulation :

- DLGP has been shown to influence calcium signaling pathways in cells. Specifically, it enhances store-operated calcium entry (SOCE) through the upregulation of ORAI channels and STIM proteins in megakaryocytes. This modulation is crucial for various cellular functions, including platelet activation and immune responses .

- Antioxidant Properties :

-

Gene Expression Regulation :

- Research indicates that DLGP can upregulate specific transcription factors such as NFAT5, which plays a significant role in cellular responses to stress and inflammation. The modulation of gene expression by DLGP suggests its potential therapeutic applications in conditions characterized by dysregulated calcium signaling and oxidative stress .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | References |

|---|---|---|

| Calcium Signaling Modulation | Upregulation of ORAI channels | , |

| Antioxidant Activity | Reduction of ROS | , |

| Gene Expression Regulation | Activation of NFAT5 | , |

Case Studies

-

Platelet Function and Calcium Dynamics :

A study investigated the effects of β-glycerophosphate (a structural analogue) on human megakaryocytes, revealing that exposure to β-glycerophosphate increased the expression of calcium channels (ORAI1-3) and enhanced SOCE. This finding suggests that DLGP may similarly affect platelet function through calcium signaling pathways, which are critical for hemostasis . -

Antioxidative Effects in Cellular Models :

In vitro studies demonstrated that DLGP significantly reduced oxidative damage in cultured cells exposed to oxidative stress. The compound's ability to scavenge free radicals was quantified using assays such as DPPH and ABTS, showing a dose-dependent response .

Propiedades

IUPAC Name |

dilithium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJVSRKZXGLAMI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(COP(=O)([O-])[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Li2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926559 | |

| Record name | Dilithium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300-23-8 | |

| Record name | Dilithium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilithium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.